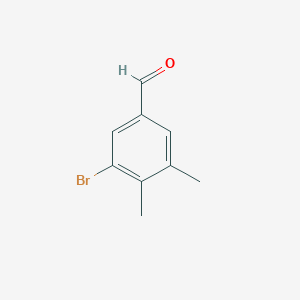

3-溴-4,5-二甲基苯甲醛

货号 B2692504

CAS 编号:

1407522-47-7

分子量: 213.074

InChI 键: QUILFTQEIPJCIX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

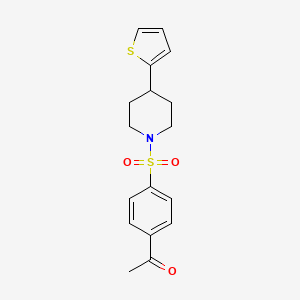

3-Bromo-4,5-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1407522-47-7 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Bromo-4,5-dimethylbenzaldehyde is 1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4,5-dimethylbenzaldehyde are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .科学研究应用

有机合成应用

- 用于新型配体的弗里德兰德缩合:通过弗里德兰德缩合合成双齿和三齿6-溴喹啉衍生物涉及使用3-溴苯甲醛。这些衍生物可以进一步加工以形成联喹啉或6-炔基衍生物,展示出高发射量子产率,表明在材料科学和光子学中具有潜在应用 (Yi Hu, Gang Zhang, & R. Thummel, 2003)。

材料科学和光物理学

- 溴取代对光学性质的影响:一项关于溴取代对2,3-二甲氧基苯甲醛衍生物的结构、反应性和光学性质影响的研究强调了溴如何增强非线性三阶磁化率,表明在非线性光学材料中具有潜在用途 (Antônio S. N. Aguiar et al., 2022)。

生物医学应用

- 通过Nrf2/HO-1通路发挥细胞保护作用:对3-溴-4,5-二羟基苯甲醛(与目标化合物密切相关)的研究显示了其对角质形成细胞中抗氧化/细胞保护酶血红素加氧酶-1 (HO-1) 的潜在生物效应。它表明此类化合物可以激活Nrf2信号级联,上调HO-1,并诱导对氧化应激的细胞保护作用,这与皮肤病学应用相关 (Yea Seong Ryu et al., 2019)。

合成与表征

- 色满衍生物合成:色满衍生物以其显着的生物活性(包括抗癌特性)而闻名,已使用相关化合物合成。此类衍生物经过动力学和热力学研究,以促进合成方法和潜在药物应用的进一步发展 (Osman Asheri et al., 2016)。

催化和反应机理

- 赫克偶联反应:使用钯环催化剂的赫克偶联反应的实验和动力学建模研究提供了对机理和二聚体种类在催化中的影响的见解。这项研究对于理解催化过程和增强有机化学中的合成方法至关重要 (T. Rosner et al., 2001)。

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-4,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILFTQEIPJCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)

![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)